2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dichlorophenyl group, a naphthalene sulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative.
Cyclization to Imidazole: The thiourea derivative undergoes cyclization with naphthalene-2-sulfonyl chloride under basic conditions to form the imidazole ring.
Final Assembly: The final step involves the coupling of the imidazole intermediate with the dichlorophenyl intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the naphthalene sulfonyl group and the imidazole ring makes it particularly versatile in various chemical and biological contexts.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c21-17-7-5-16(19(22)12-17)13-27-20-23-9-10-24(20)28(25,26)18-8-6-14-3-1-2-4-15(14)11-18/h1-8,11-12H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGQEANZNITWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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